3-Hydroxy-2,2-dimethylhexyl butyrate
Description
Structure
3D Structure
Properties
CAS No. |
85508-25-4 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylhexyl) butanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-10(13)12(3,4)9-15-11(14)8-6-2/h10,13H,5-9H2,1-4H3 |
InChI Key |
MILAEHMPRCLZIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)(C)COC(=O)CCC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control for 3 Hydroxy 2,2 Dimethylhexyl Butyrate
Chemo- and Regioselective Synthesis Strategies for 3-Hydroxy-2,2-dimethylhexyl Butyrate (B1204436)
The construction of 3-hydroxy-2,2-dimethylhexyl butyrate necessitates precise control over chemical reactivity (chemoselectivity) and the orientation of bond formation (regioselectivity). A primary route involves the synthesis of the key precursor alcohol, 3-hydroxy-2,2-dimethylhexanol, followed by esterification.
One plausible approach to the alcohol precursor begins with an aldol (B89426) condensation reaction. For instance, the reaction of a suitable enolate, such as that derived from 2,2-dimethylbutanal, with an appropriate aldehyde could yield the desired carbon skeleton. A related synthesis of 2,2-dimethyl-3-hydroxy propanal involves the base-catalyzed condensation of isobutyraldehyde (B47883) and formaldehyde, achieving high conversion and selectivity. google.com This methodology could be adapted by using a different aldehyde to introduce the remainder of the hexyl chain.
The subsequent esterification of 3-hydroxy-2,2-dimethylhexanol with butyric acid or its derivatives is a critical step. Traditional Fischer esterification, using a strong acid catalyst, can be effective but may lead to side reactions, especially with a sterically hindered tertiary alcohol. A milder and more selective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jove.com This method proceeds under mild conditions, preserving the hydroxyl group and preventing potential elimination or rearrangement reactions. jove.com
The table below summarizes potential chemo- and regioselective strategies for the synthesis of the target compound.
| Step | Reaction Type | Reactants | Catalyst/Reagent | Key Considerations |
| Alcohol Synthesis | Aldol Condensation | 2,2-Dimethylbutanal, Aldehyde | Base (e.g., DBU) | Control of self-condensation and regioselectivity. |
| Esterification | Fischer Esterification | 3-Hydroxy-2,2-dimethylhexanol, Butyric acid | Strong Acid (e.g., H₂SO₄) | Potential for dehydration and rearrangement. |
| Esterification | Steglich Esterification | 3-Hydroxy-2,2-dimethylhexanol, Butyric acid | EDC, DMAP | Mild conditions, high yield, avoids side reactions. jove.com |
Enantioselective and Diastereoselective Synthesis of Chiral Isomers of this compound
The C3 carbon of this compound is a chiral center, leading to the existence of (R) and (S) enantiomers. The synthesis of single enantiomers requires the use of asymmetric synthetic methods.
Enantioselective Synthesis:
A key strategy for enantioselective synthesis is the asymmetric reduction of a precursor ketone, 3-oxo-2,2-dimethylhexyl butyrate. This can be achieved using chiral reducing agents or catalysts. For example, ruthenium complexes with chiral ligands like TsDPEN have been successfully used for the enantioselective reduction of similar hydroxy ketones, achieving high enantiomeric excess (>90% ee).
Another approach involves the use of biocatalysts. Engineered enzymes, such as ketoreductases, can exhibit high enantioselectivity in the reduction of ketones to chiral alcohols. These enzymatic reactions often proceed under mild conditions with high specificity.
Diastereoselective Synthesis:
If additional stereocenters are present in the molecule, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. For instance, in the synthesis of related highly substituted cyclohexanones, cascade Michael-aldol reactions have been employed to achieve excellent diastereoselectivities. beilstein-journals.orgd-nb.infonih.gov While not directly applicable to the acyclic target, the principles of substrate control and reagent control in these reactions can inform the design of diastereoselective syntheses of more complex analogs of this compound.
The following table outlines potential stereoselective synthetic approaches.
| Approach | Method | Catalyst/Reagent | Expected Outcome |
| Enantioselective | Asymmetric Ketone Reduction | Ru-TsDPEN complex | High enantiomeric excess of one alcohol isomer. |
| Enantioselective | Biocatalytic Reduction | Engineered Ketoreductase | Specific (R) or (S)-alcohol isomer. |
| Diastereoselective | Substrate-Controlled Reaction | Chiral starting materials | Control of relative stereochemistry in multi-center molecules. |
Derivatization and Structural Modification Approaches for Related Hydroxylated Butyrate Esters
The structural framework of this compound allows for various derivatizations to produce analogs with potentially different properties.
The synthesis of analogs with different branching on the hexyl chain can be achieved by starting with appropriately substituted aldehydes or ketones in the initial C-C bond-forming steps. For example, using a different branched aldehyde in the aldol condensation would lead to a variety of substituted hexanol precursors. The biocatalytic synthesis of branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, has been demonstrated using immobilized lipases, highlighting the feasibility of creating diverse branched ester structures. nih.gov
The hydroxyl and ester functionalities on the 3-hydroxy-2,2-dimethylhexyl skeleton are amenable to a range of chemical transformations.
Oxidation: The secondary hydroxyl group can be oxidized to a ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through milder, more selective methods like Swern or Dess-Martin periodinane oxidation.
Esterification/Transesterification: The hydroxyl group can be esterified with different carboxylic acids to generate a library of ester analogs. Conversely, the butyrate ester can be transesterified with other alcohols under acidic or basic conditions, or more selectively using enzymatic catalysts.
Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides under basic conditions (Williamson ether synthesis).
Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). These halogenated derivatives can then serve as precursors for further nucleophilic substitution reactions.
A summary of potential functional group interconversions is presented below.
| Functional Group | Transformation | Reagents | Product Class |
| Hydroxyl | Oxidation | PCC, Swern, Dess-Martin | Ketone |
| Hydroxyl | Esterification | Various Acyl Chlorides/Acids | Diverse Esters |
| Ester | Transesterification | Different Alcohols, Catalyst | Different Esters |
| Hydroxyl | Etherification | Alkyl Halide, Base | Ethers |
| Hydroxyl | Halogenation | SOCl₂, PBr₃ | Halides |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and sustainable.
Biocatalysis: The use of enzymes, such as lipases and ketoreductases, offers a significant green advantage. chemistryforsustainability.org Lipases can catalyze esterification and transesterification reactions with high selectivity under mild conditions, often in solvent-free systems or in greener solvents like water or supercritical fluids. nih.govchemistryforsustainability.orgmdpi.com For example, immobilized Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst for ester synthesis. mdpi.com This approach reduces the need for harsh reagents and minimizes waste generation. chemistryforsustainability.org The synthesis of various alkyl butyrates has been successfully achieved using immobilized cutinase, demonstrating the potential for enzymatic routes. jmb.or.krnih.gov
Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. Acetonitrile (B52724) has been explored as a greener solvent for Steglich esterification, offering comparable yields to traditional chlorinated solvents and simplifying product purification. jove.comnih.gov Water is the ideal green solvent, and developing aqueous synthetic routes is a major goal.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, both chemo- and biocatalytic, are inherently more atom-economical than stoichiometric reactions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis, reduces energy consumption. tandfonline.com Ultrasound-assisted synthesis is another energy-efficient technique that can accelerate reaction rates under mild conditions. tandfonline.com
The following table highlights the application of green chemistry principles in the synthesis of esters.
| Green Chemistry Principle | Application in Ester Synthesis | Examples |
| Catalysis | Use of reusable chemo- and biocatalysts. | Immobilized lipases, solid acid catalysts like Dowex H+. nih.gov |
| Safer Solvents | Replacement of hazardous solvents. | Use of acetonitrile, water, or solvent-free conditions. jove.comnih.gov |
| Atom Economy | Maximizing incorporation of reactants. | Catalytic esterification vs. use of protecting groups. |
| Energy Efficiency | Reducing energy consumption. | Biocatalysis at ambient temperature, ultrasound-assisted synthesis. tandfonline.com |
Mechanistic Insights into Reactions Involving 3 Hydroxy 2,2 Dimethylhexyl Butyrate
Reaction Pathway Elucidation of Butyrate (B1204436) Ester Formation and Cleavage
The formation and cleavage of the ester bond in 3-hydroxy-2,2-dimethylhexyl butyrate are fundamentally reversible processes, typically proceeding through acid-catalyzed or enzyme-mediated pathways.
Acid-Catalyzed Pathway: Fischer Esterification and Hydrolysis
The most common method for forming the ester is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. organic-chemistry.org For this compound, this involves the reaction of butyric acid and 3-hydroxy-2,2-dimethylhexanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
The mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of butyric acid, significantly increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The secondary hydroxyl group of 3-hydroxy-2,2-dimethylhexanol acts as a nucleophile, attacking the activated carbonyl carbon. This step is sterically hindered by the adjacent gem-dimethyl groups, which is expected to slow the reaction rate compared to less hindered alcohols.
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The catalyst is regenerated by the deprotonation of the resulting ester, yielding this compound.
The cleavage of the ester, known as acid-catalyzed hydrolysis, follows the exact reverse pathway of the Fischer esterification, adhering to the principle of microscopic reversibility. masterorganicchemistry.com The reaction is driven towards hydrolysis by the presence of excess water, which acts as the nucleophile attacking the protonated ester.
Enzymatic Pathway: Lipase-Catalyzed Reactions
Lipases are enzymes that can catalyze both the hydrolysis of esters in aqueous environments and the synthesis of esters (esterification) in non-aqueous media. researchgate.netnih.gov The formation of this compound can be achieved using an immobilized lipase (B570770) in a suitable organic solvent. The generally accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.net This involves the formation of a covalent acyl-enzyme intermediate, which is then attacked by the alcohol (3-hydroxy-2,2-dimethylhexanol) to release the final ester product. Enzymatic routes offer high selectivity and operate under mild conditions, but the enzyme's activity can be sensitive to the steric bulk of the substrate. researchgate.net
Investigation of Rearrangement Reactions and Isomerization Pathways
Under the acidic conditions required for Fischer esterification, carbocation intermediates can be formed, creating pathways for molecular rearrangements and isomerization. The starting alcohol, 3-hydroxy-2,2-dimethylhexanol, is particularly susceptible to such changes.
Plausible Wagner-Meerwein Rearrangement
A potential side reaction is a carbocation-mediated rearrangement. The mechanism would proceed as follows:
Protonation and Water Loss: The secondary hydroxyl group of 3-hydroxy-2,2-dimethylhexanol is protonated by the acid catalyst and leaves as water, forming a secondary carbocation at the C3 position.
Carbocation Rearrangement: This secondary carbocation can rearrange to a more stable form. A 1,2-hydride shift from C4 would also result in a secondary carbocation. However, a 1,2-methyl shift from the C2 position would transform the secondary carbocation into a more stable tertiary carbocation at C2.
Formation of Byproducts: This rearranged tertiary carbocation can then be trapped by a nucleophile (like water or another alcohol molecule) or undergo elimination to form an alkene, leading to a mixture of isomeric byproducts instead of the desired alcohol for esterification. If it reacts with butyric acid, it would lead to a rearranged ester isomer. Such rearrangements are common in acid-catalyzed reactions of alcohols. stackexchange.com
Isomerization at the Chiral Center
The C3 carbon in this compound is a chiral center. While enzymatic synthesis can be highly stereoselective, the harsh conditions of acid catalysis can compromise stereochemical integrity. If the reaction proceeds through a planar secondary carbocation intermediate at C3, subsequent nucleophilic attack by either butyric acid (during formation) or water (during hydrolysis) can occur from either face, potentially leading to a racemic or partially racemized mixture of (R) and (S) enantiomers.
Catalytic Transformations and Reaction Kinetics of Esterification and Hydrolysis Processes
Catalyst Systems
A variety of catalysts can be employed for the synthesis of butyrate esters. The performance of these catalysts is influenced by factors such as reaction temperature, substrate-to-catalyst ratio, and the physical nature of the catalyst itself.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, p-TsOH | High catalytic activity, low cost. organic-chemistry.org | Difficult to separate from the product, can cause side reactions (e.g., dehydration, rearrangement), corrosive. organic-chemistry.org |
| Heterogeneous Acid | Ion-Exchange Resins (e.g., Amberlyst) | Easily separable and reusable, reduced corrosion and side reactions. ucr.ac.cr | Lower activity compared to homogeneous catalysts, potential for mass transfer limitations. |
| Enzymatic (Lipases) | Candida antarctica Lipase B (CALB), Rhizomucor miehei Lipase | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally benign. researchgate.netnih.gov | Higher cost, sensitive to temperature and pH, can be inhibited by substrates or products, lower activity with sterically hindered substrates. nih.govresearchgate.net |
Reaction Kinetics
Fischer esterification is generally considered a second-order reaction. ucr.ac.crchembam.com The rate is dependent on the concentrations of both the carboxylic acid and the alcohol. A key factor influencing the kinetics of forming this compound is the steric hindrance presented by its structure.
The gem-dimethyl group at the C2 position of the alcohol component significantly obstructs the path of the incoming nucleophile (the alcohol's hydroxyl group) to the electrophilic carbonyl carbon of butyric acid. This steric effect is expected to substantially decrease the reaction rate constant (k) compared to that of less hindered alcohols.
Illustrative Effect of Alcohol Structure on Esterification Rate (Note: Data is representative of general trends and not specific to this compound)
| Alcohol | Structure Type | Relative Reaction Rate | Rationale |
| Methanol (B129727) | Primary | Very High | Minimal steric hindrance. |
| 1-Hexanol | Primary | High | Unbranched primary alcohol. |
| 2-Propanol | Secondary | Moderate | Moderate steric hindrance from two methyl groups. ucr.ac.cr |
| tert-Butanol | Tertiary | Very Low | Extreme steric hindrance prevents reaction under normal Fischer conditions. |
| 3-Hydroxy-2,2-dimethylhexanol | Secondary | Low | High steric hindrance from adjacent gem-dimethyl group impeding nucleophilic attack. |
Solvent Effects and Reaction Environment Impact on this compound Reactivity
The reaction environment, particularly the choice of solvent, has a profound impact on reaction equilibrium, rate, and catalyst stability.
Impact on Reaction Equilibrium
In Fischer esterification, water is a product. According to Le Châtelier's principle, removing water from the reaction mixture will shift the equilibrium to favor the formation of the ester, increasing the final yield. libretexts.org This is often achieved by using a non-polar, aprotic solvent (e.g., hexane (B92381), toluene) that can form an azeotrope with water, allowing for its continuous removal by distillation. Conversely, for hydrolysis, water is a reactant, and using it in large excess or as the solvent drives the reaction toward the cleavage of the ester. masterorganicchemistry.com
Impact on Catalyst Activity
Acid Catalysis: In acid-catalyzed reactions, the solvent's polarity can influence the solvation of intermediates, but the primary role is often related to managing the water byproduct.
Enzymatic Catalysis: Lipase activity is highly sensitive to the solvent. Polar organic solvents like DMSO can strip the essential layer of water from the enzyme's surface, disrupting its structure and leading to deactivation. mdpi.com Non-polar solvents like hexane are generally preferred for lipase-catalyzed esterification as they maintain the enzyme's conformational rigidity and activity. mdpi.comnih.gov The choice of solvent can also modulate enzyme selectivity. mdpi.com
Summary of Solvent Effects on Esterification/Hydrolysis
| Solvent Type | Typical Solvents | Effect on Esterification | Effect on Hydrolysis |
| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | Favorable. Allows for azeotropic removal of H₂O, shifting equilibrium to products. Generally preserves lipase activity. nih.gov | Unfavorable. Poor solubility for water, limiting its role as a nucleophile. |
| Polar Aprotic | Acetone, THF, DMF | Moderate. Can dissolve reactants but may not effectively remove water. Can inhibit lipases. | Moderate. Can co-dissolve ester and water. |
| Polar Protic | Water, Ethanol, Methanol | Unfavorable. Excess alcohol can shift equilibrium, but water as a solvent prevents ester formation and promotes hydrolysis. mdpi.com | Favorable. Water acts as both solvent and reactant. Other protic solvents can participate in transesterification. |
Advanced Spectroscopic and Spectrometric Characterization Beyond Identification for 3 Hydroxy 2,2 Dimethylhexyl Butyrate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise atomic connectivity and spatial arrangement of atoms in 3-Hydroxy-2,2-dimethylhexyl butyrate (B1204436). One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to achieve a complete structural and conformational assignment.
The stereocenter at the C3 position, bearing the hydroxyl group, is a key structural feature. The relative stereochemistry can be determined by analyzing proton-proton coupling constants (³J_HH) between the H3 proton and the diastereotopic protons on the adjacent C4 methylene (B1212753) group. The magnitude of these coupling constants is dependent on the dihedral angle, as described by the Karplus equation, allowing for the differentiation of syn and anti conformers.
Conformational analysis of flexible molecules like this ester can be performed using Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net NOESY detects through-space correlations between protons that are in close proximity, providing crucial information about the molecule's preferred three-dimensional structure in solution. For instance, correlations between the protons of the t-butyl group and other parts of the hexyl chain can reveal rotational preferences around the C-C bonds. Conformational equilibria in similar ester systems have been effectively studied using NMR spectroscopy at varying temperatures. researchgate.net
Predicted NMR Data for 3-Hydroxy-2,2-dimethylhexyl Butyrate Below is a table of predicted ¹H and ¹³C NMR chemical shifts. Actual values may vary based on solvent and temperature conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Butyrate C=O | - | ~173 |
| Butyrate α-CH₂ | ~2.20 (t) | ~36 |
| Butyrate β-CH₂ | ~1.65 (sext) | ~18 |
| Butyrate γ-CH₃ | ~0.95 (t) | ~13 |
| Hexyl C1 (O-CH₂) | ~4.10 (m) | ~65 |
| Hexyl C2 (C(CH₃)₂) | - | ~35 |
| Hexyl C2-CH₃ | ~0.90 (s) | ~24 |
| Hexyl C3 (CH-OH) | ~3.80 (m) | ~75 |
| Hexyl C3-OH | Variable (broad s) | - |
| Hexyl C4 (CH₂) | ~1.40-1.55 (m) | ~38 |
| Hexyl C5 (CH₂) | ~1.30 (m) | ~23 |
| Hexyl C6 (CH₃) | ~0.90 (t) | ~14 |
Note: (s) singlet, (t) triplet, (sext) sextet, (m) multiplet.
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational isomers of a molecule. mt.com These methods are complementary and can be used to study the various conformers of this compound that exist due to rotation around its single bonds. researchgate.netresearchgate.net
IR spectroscopy is particularly sensitive to polar functional groups. acs.org The spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹. The position and shape of this band can be influenced by the local conformational environment. A very broad band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration, would be indicative of hydrogen bonding (either intramolecular or intermolecular). researchgate.netnih.gov The C-O stretching vibrations, expected between 1000-1300 cm⁻¹, also provide structural information.
Raman spectroscopy is highly sensitive to non-polar bonds and skeletal vibrations, making it ideal for probing the aliphatic backbone of the molecule. nih.gov The C-C stretching and CH₂/CH₃ bending modes in the "fingerprint" region (below 1500 cm⁻¹) can help differentiate between various rotational isomers (rotamers). By performing variable temperature studies, the relative stabilities and enthalpy differences between conformers can be determined, as the relative intensities of their characteristic peaks change with temperature. researchgate.net
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Comments |
| O-H Stretch | IR | 3200-3600 (broad) | Indicates hydrogen bonding. A sharper peak around 3600 cm⁻¹ would suggest free (non-bonded) OH groups. |
| C-H Stretch (Aliphatic) | IR, Raman | 2850-3000 | Characteristic of methyl and methylene groups. |
| C=O Stretch (Ester) | IR | 1735-1750 | Strong, sharp absorption. Position is sensitive to conformation. |
| CH₂/CH₃ Bending | IR, Raman | 1350-1470 | Scissoring and bending vibrations. |
| C-O Stretch (Ester) | IR | 1000-1300 | Two distinct bands are expected for the C-O-C linkage. |
| C-C Skeletal Vibrations | Raman | 800-1200 | Provides a unique "fingerprint" for different conformers. |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
As this compound possesses a chiral center at C3, it is an optically active molecule. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its enantiomeric purity and absolute configuration (R/S). fiveable.me These methods measure the differential interaction of the molecule with left and right circularly polarized light. libretexts.orgwikipedia.org
The ester carbonyl group acts as a chromophore. The n→π* electronic transition of this carbonyl group, which is inherently asymmetric due to the adjacent chiral center, gives rise to a "Cotton effect" in the CD and ORD spectra. libretexts.org A Cotton effect is characterized by a peak (positive or negative) in the CD spectrum and an S-shaped curve in the ORD spectrum, both centered around the wavelength of the electronic transition (typically 210-220 nm for esters).
The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the chiral center using empirical rules, such as the Octant Rule for ketones, which can be adapted for esters. By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration (R or S) of the C3 center can be assigned. Furthermore, the magnitude of the CD signal or the optical rotation is directly proportional to the enantiomeric excess (ee) of the sample, making it a quantitative method for assessing enantiomeric purity. libretexts.org
Conceptual Chiroptical Data
| Technique | Parameter Measured | Wavelength Region | Information Gained |
| Circular Dichroism (CD) | Differential Absorption (Δε = εL - εR) | 200-250 nm | Sign of Cotton effect for absolute configuration; Magnitude for enantiomeric excess. |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent Optical Rotation ([α]) | 200-700 nm | Shape and sign of Cotton effect curve for absolute configuration. |
Mass Spectrometry (MS) Techniques for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques like Electron Ionization (EI), it reveals characteristic fragmentation patterns that can confirm the structure. The fragmentation of esters is well-understood and involves several key pathways. libretexts.org
For this compound, the following fragmentation patterns are expected:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion from the butyrate moiety (m/z 71).
McLafferty Rearrangement: A hallmark of esters with a sufficiently long alkyl chain, this involves the transfer of a gamma-hydrogen from the alcohol portion to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol. ccsenet.orgresearchgate.net
Cleavage of the C-O Ester Bond: This can lead to fragments corresponding to the protonated alcohol moiety or the butyrate radical.
Cleavage initiated by the hydroxyl group: The hydroxyl group can influence fragmentation, leading to loss of water (H₂O) or cleavage at bonds adjacent to the C3 carbon.
Isotopic labeling is a powerful method to confirm these proposed fragmentation pathways. wikipedia.org For example, by synthesizing the molecule with deuterium (B1214612) at the hydroxyl position (C3-OD), any fragment resulting from the loss of water would show a mass shift of +1 (loss of HOD instead of H₂O), confirming the origin of the lost atoms. Similarly, using ¹³C-labeled butyric acid in the synthesis would result in a +1 or greater mass shift for any fragment containing the acylium ion, such as the m/z 71 peak, verifying its origin. acs.orgnih.govacs.org
Predicted Mass Fragments for this compound (MW = 230.36)
| m/z | Proposed Fragment Structure / Origin | Fragmentation Pathway |
| 215 | [M - CH₃]⁺ | Loss of a methyl group |
| 212 | [M - H₂O]⁺ | Dehydration (loss of water from hydroxyl group) |
| 145 | [C₈H₁₇O₂]⁺ | Loss of butyryl radical (C₄H₇O) |
| 116 | [C₄H₈O₃]⁺• | Product of McLafferty Rearrangement |
| 87 | [C₄H₇O₂]⁺ | Protonated Butyric Acid |
| 71 | [C₄H₇O]⁺ | Butyryl acylium ion |
| 57 | [C₄H₉]⁺ | t-Butyl cation from hexyl chain or Butyl cation from butyrate |
| 43 | [C₃H₇]⁺ | Propyl fragment from butyrate |
Computational Chemistry and Molecular Modeling of 3 Hydroxy 2,2 Dimethylhexyl Butyrate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. Methods like Hartree-Fock (HF) and post-HF methods are used to solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution, molecular orbitals, and electrostatic potential.
For a molecule like 3-Hydroxy-2,2-dimethylhexyl butyrate (B1204436), QM calculations can predict key electronic properties. The distribution of electron density reveals the polar regions of the molecule, such as the hydroxyl (-OH) and ester (-COO-) groups, which are crucial for intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.
Table 1: Predicted Electronic Properties from QM Calculations for a Representative Butyrate Ester (Note: Data is representative of typical outputs for a molecule of this class, as specific data for 3-Hydroxy-2,2-dimethylhexyl butyrate is not publicly available.)
| Property | Representative Value | Significance |
| HOMO Energy | -9.5 eV | Indicates electron-donating capability. |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 10.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Quantifies molecular polarity. |
| Electrostatic Potential | Varies across surface | Identifies sites for electrophilic/nucleophilic attack. |
These calculations can identify the most likely sites for chemical reactions. For instance, the oxygen atoms of the carbonyl and hydroxyl groups would be predicted as sites for electrophilic attack, while the hydrogen of the hydroxyl group could be susceptible to abstraction in certain chemical environments.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a flexible molecule like this compound and how it behaves in different environments, such as in a solvent. nih.govmdpi.com
The long hexyl chain and the rotatable bonds within the ester group allow the molecule to adopt numerous conformations. MD simulations can explore these possibilities, identifying low-energy, stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules. nih.gov
Furthermore, MD simulations are invaluable for studying solvation effects. mdpi.com By explicitly modeling solvent molecules (e.g., water), simulations can show how the solvent organizes around the solute and how this affects the solute's conformation and dynamics. For this compound, simulations would likely show water molecules forming hydrogen bonds with the hydroxyl and ester groups, while the nonpolar alkyl chains would experience hydrophobic effects. These simulations can be performed using software packages like GROMACS or AMBER. mdpi.com
Density Functional Theory (DFT) Applications in Spectroscopic Property Prediction and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT is particularly useful for predicting spectroscopic properties and elucidating reaction mechanisms. biointerfaceresearch.com
For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. biointerfaceresearch.comresearchgate.net By calculating the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular bonds (e.g., C=O stretch, O-H stretch, C-H bend). This allows for a detailed interpretation of experimental data. biointerfaceresearch.com Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural characterization of the molecule.
DFT is also a powerful tool for studying reaction mechanisms. escholarship.org For example, the hydrolysis of the ester bond in this compound can be modeled to determine the transition state structures and activation energies for the reaction, providing insight into its stability. nih.gov DFT calculations often employ functionals like B3LYP in combination with basis sets such as 6-31G(d) or larger to achieve reliable results. biointerfaceresearch.comresearchgate.net
Table 2: Representative DFT-Calculated Vibrational Frequencies (Note: These are typical frequency ranges for the functional groups present in the target molecule, based on general DFT studies.)
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | ~3500-3700 |
| C-H (alkane) | Stretching | ~2850-3000 |
| C=O (ester) | Stretching | ~1730-1750 |
| C-O (ester) | Stretching | ~1150-1250 |
Structure-Reactivity Relationship (SRR) Modeling based on Theoretical Descriptors
Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate a molecule's structural features with its reactivity or activity. nih.govmdpi.com This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode chemical information. mdpi.com
For this compound, a wide range of theoretical descriptors can be calculated. These fall into several categories:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, counts of specific structural fragments.
3D Descriptors: Molecular volume, surface area, and shape indices.
Molecular Docking Analysis for Substrate Specificity in Enzymatic Systems (Non-Clinical Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as an enzyme, to form a stable complex. nih.gov This method is widely used to understand substrate specificity in enzymatic reactions in a non-clinical context. nih.govjmb.or.kr
To study the interaction of this compound with an enzyme, such as a lipase (B570770) or cutinase that catalyzes esterification or hydrolysis, molecular docking would be employed. The 3D structure of the enzyme would be obtained from a protein database. The simulation then attempts to fit the ligand into the enzyme's active site in various conformations, calculating a "docking score" for each pose, which estimates the binding affinity.
Analysis of the best-scoring poses can reveal key interactions, such as:
Hydrogen bonds: Between the ligand's hydroxyl or carbonyl oxygen and amino acid residues in the active site.
Hydrophobic interactions: Between the ligand's alkyl chains and nonpolar residues in the enzyme's binding pocket.
Studies on similar alkyl butyrates have shown that both hydrophobicity and steric factors (the number of rotatable bonds, or torsions) are critical for how well a substrate fits into an enzyme's active site. nih.govjmb.or.kr For this compound, the bulky 2,2-dimethyl groups and the long hexyl chain would significantly influence its orientation and binding affinity within an enzyme's active site, determining its suitability as a substrate.
Biochemical Transformations and Enzymatic Interactions of 3 Hydroxy 2,2 Dimethylhexyl Butyrate Non Clinical/non Human Focus
In Vitro Enzymatic Hydrolysis and Esterase Activity Studies
The principal in vitro biochemical transformation anticipated for 3-Hydroxy-2,2-dimethylhexyl butyrate (B1204436) is enzymatic hydrolysis. This reaction involves the cleavage of the ester bond to yield 3-hydroxy-2,2-dimethylhexanol and butyric acid. The catalysis of this reaction is primarily carried out by carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which are widespread in various biological systems, including mammalian tissues (e.g., liver, plasma) and microorganisms. nih.govnih.govsci-hub.se
Esterases and lipases belong to the α/β-hydrolase fold superfamily and typically employ a serine hydrolase mechanism. oup.comnih.gov This mechanism involves a catalytic triad (B1167595) of amino acids, most commonly Serine-Histidine-Aspartic Acid (or Glutamic Acid), located within the enzyme's active site. frontiersin.org The hydrolysis proceeds via a two-step process: formation of an acyl-enzyme intermediate followed by deacylation. oup.com
The structure of 3-Hydroxy-2,2-dimethylhexyl butyrate presents significant steric hindrance around the ester linkage due to the two methyl groups on the second carbon of the hexyl chain (a neopentyl-like arrangement). Steric effects are a critical determinant in the rate of enzymatic hydrolysis of esters. benthamdirect.comnih.gov Studies on other sterically hindered esters have consistently shown that increased bulkiness near the reaction center dramatically decreases the rate of hydrolysis by many common esterases, such as pig liver esterase (PLE). sci-hub.sebenthamdirect.com For instance, a microbial esterase from Pseudomonas fluorescens was unable to hydrolyze a sterically hindered 3-hydroxy ester in its wild-type form, highlighting the challenge such structures pose. oup.com
While specific kinetic data for this compound is unavailable, studies on various alkyl butyrates with different alcohol moieties using cutinase from Rhodococcus have shown that the enzyme's preference is influenced by the chain length and hydrophobicity of the alcohol part. nih.gov However, significant branching, such as the 2,2-dimethyl substitution, generally leads to a much lower rate of hydrolysis compared to linear or less branched isomers. benthamdirect.comresearchgate.net
The presence of a hydroxyl group on the third carbon of the hexyl chain might also influence substrate binding and hydrolysis rates, although its impact is generally considered less significant than the steric hindrance at the α- and β-positions relative to the ester oxygen. The hydroxyl group could potentially form hydrogen bonds with residues in the enzyme's active site, which might affect the orientation and stability of the enzyme-substrate complex. nih.govresearchgate.net
In non-human in vitro systems, such as those derived from porcine liver or various microbial sources, it is expected that this compound would be a poor substrate for many standard esterases due to its steric bulk. sci-hub.seoup.com However, some lipases and esterases, particularly those with large, open active sites, might be capable of hydrolyzing this compound, albeit likely at a slow rate. acs.orgresearchgate.net
Table 1: General Observations on In Vitro Enzymatic Hydrolysis of Structurally Related Esters
| Enzyme Source | Substrate Type | Key Findings | Reference(s) |
| Pig Liver Esterase (PLE) | Sterically hindered diesters | Hydrolysis is significantly slowed or prevented by steric bulk near the ester group. | sci-hub.se |
| Microbial Esterases | Broad range of 96 esters | Active site volume and topology are key determinants of substrate promiscuity; enzymes with larger active sites can accommodate bulkier substrates. | acs.org |
| Rhodococcus Cutinase | Alkyl butyrates (varying alcohol chain length) | Substrate preference depends on a balance of hydrophobicity and steric accessibility to the active site. | nih.gov |
| Pseudomonas fluorescens Esterase | Sterically hindered 3-hydroxy ester | Wild-type enzyme showed no activity, but mutants could be evolved to hydrolyze the substrate. | oup.com |
Substrate Specificity and Catalytic Mechanisms of Relevant Enzymes for Branched Hydroxylated Esters
The substrate specificity of ester-hydrolyzing enzymes is a key factor determining their ability to process a molecule like this compound. This specificity is largely dictated by the three-dimensional structure of the enzyme's active site. acs.orgnih.gov
Substrate Specificity:
Steric Hindrance: The most significant structural feature of this compound influencing its interaction with esterases is the gem-dimethyl group at the C2 position of the alcohol moiety. This creates a highly crowded environment around the ester bond. Enzymes with narrow or tunnel-like active sites are unlikely to accommodate such a bulky substrate. benthamdirect.comnih.gov In contrast, enzymes with a more open, funnel-shaped binding pocket, sometimes found in certain lipases, might be more capable of binding and hydrolyzing sterically demanding esters. nih.gov For example, studies with various microbial esterases have shown that enzymes with a larger "effective volume" in their active site tend to have a broader substrate range, including the ability to hydrolyze more complex and bulky esters. acs.orgresearchgate.net
Acyl and Alkyl Chain Length: Esterases and lipases often exhibit preferences for specific acyl and alkyl chain lengths. While the butyrate (C4) portion of the molecule is generally well-accepted by many esterases, the bulky, substituted hexyl group is the primary determinant of specificity. oup.comnih.govnih.gov Research on the hydrolysis of polyhydroxyalkanoates (PHAs), which are natural polyesters, has shown that microbial lipases are sensitive to side chains on the polymer backbone, with steric factors being a major determinant of their hydrolytic activity. researchgate.net
Hydroxyl Group: The presence of a hydroxyl group at the C3 position adds a polar feature to the otherwise hydrophobic alkyl chain. While the primary steric hindrance at C2 is likely the dominant factor, the hydroxyl group could participate in hydrogen bonding within the active site. This could either facilitate or hinder binding, depending on the specific amino acid residues present in the enzyme's binding pocket. nih.govresearchgate.net
Catalytic Mechanism:
The catalytic mechanism for the hydrolysis of this compound by a typical serine hydrolase would proceed as follows:
Binding: The ester substrate binds to the active site of the enzyme.
Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine and aspartate/glutamate residues, performs a nucleophilic attack on the carbonyl carbon of the ester. oup.comfrontiersin.org
Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonds from amino acids in a region known as the "oxyanion hole". nih.gov
Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The alcohol portion (3-hydroxy-2,2-dimethylhexanol) is released, leaving the acyl (butyryl) group covalently attached to the serine residue, forming an acyl-enzyme intermediate. oup.com
Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. frontiersin.org
Release of Carboxylic Acid: This leads to the formation of a second tetrahedral intermediate, which then collapses, releasing the carboxylic acid (butyric acid) and regenerating the free enzyme, ready for another catalytic cycle. oup.com
For a sterically hindered substrate like this compound, the rate-limiting step is likely to be the initial formation of the enzyme-substrate complex and the subsequent formation of the first tetrahedral intermediate, due to the difficulty of fitting the bulky alkyl group into the active site in the correct orientation for catalysis. benthamdirect.comnih.gov
Investigation of Metabolites from In Vitro Biotransformation Systems (Excluding Human Systems)
In the context of non-human in vitro biotransformation systems, the metabolic profile of this compound would be primarily shaped by the activity of hydrolases and, to a lesser extent, oxidative enzymes.
Primary Metabolites from Hydrolysis:
The principal and most direct metabolic pathway for this compound is hydrolysis of the ester bond. This single enzymatic step would yield two primary metabolites:
Butyric Acid: A short-chain fatty acid that is a common endogenous molecule in many biological systems. It can be further metabolized through various pathways, such as the β-oxidation pathway. nih.gov
3-Hydroxy-2,2-dimethylhexanol: A substituted primary alcohol.
The reaction can be summarized as: this compound + H₂O ---(Esterase/Lipase)--> 3-Hydroxy-2,2-dimethylhexanol + Butyric Acid
Secondary Metabolites from Oxidation:
Following the initial hydrolysis, the resulting alcohol, 3-Hydroxy-2,2-dimethylhexanol, could potentially undergo further oxidative metabolism. In vitro systems containing enzymes like alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) could facilitate these subsequent transformations.
Oxidation of the Primary Alcohol: The primary alcohol group at the C1 position of 3-hydroxy-2,2-dimethylhexanol could be oxidized by ADH to form the corresponding aldehyde, 3-hydroxy-2,2-dimethylhexanal . nih.gov
Oxidation of the Aldehyde: This aldehyde could then be further oxidized by ALDH to the carboxylic acid, 3-hydroxy-2,2-dimethylhexanoic acid . nih.gov
Oxidation of the Secondary Alcohol: The secondary hydroxyl group at the C3 position is generally less susceptible to oxidation than the primary alcohol, especially given the steric hindrance from the adjacent gem-dimethyl group. However, certain specialized enzymes could potentially oxidize it to a ketone, forming 3-oxo-2,2-dimethylhexanol .
It is important to note that direct experimental evidence for the formation of these specific metabolites from this compound in non-human in vitro systems is not available in the reviewed literature. The metabolic pathway described is predictive, based on established principles of xenobiotic metabolism for esters and alcohols. nih.govnih.gov Studies on the metabolism of other branched-chain amino acids and their derivatives have identified various hydroxylated and carboxy-functionalized metabolites, supporting the plausibility of these pathways. nih.govnih.gov
Table 3: Predicted Metabolites of this compound in Non-Human In Vitro Systems
| Metabolite Name | Precursor | Predicted Metabolic Pathway |
| Butyric Acid | This compound | Primary Hydrolysis |
| 3-Hydroxy-2,2-dimethylhexanol | This compound | Primary Hydrolysis |
| 3-Hydroxy-2,2-dimethylhexanal | 3-Hydroxy-2,2-dimethylhexanol | Secondary Oxidation (via ADH) |
| 3-Hydroxy-2,2-dimethylhexanoic acid | 3-Hydroxy-2,2-dimethylhexanal | Secondary Oxidation (via ALDH) |
Advanced Analytical Methodologies for the Detection and Quantification of 3 Hydroxy 2,2 Dimethylhexyl Butyrate in Complex Research Matrices
Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.govsaspublishers.com The combination of chromatography for separation and mass spectrometry for detection provides high specificity and sensitivity, making it ideal for identifying and quantifying compounds like 3-Hydroxy-2,2-dimethylhexyl butyrate (B1204436).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Given its ester structure, 3-Hydroxy-2,2-dimethylhexyl butyrate is expected to have sufficient volatility for GC analysis, although derivatization of the hydroxyl group may be necessary to improve its chromatographic behavior and thermal stability.
Principle and Application: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only a few specific ions characteristic of the target analyte.
Derivatization: To enhance volatility and reduce peak tailing associated with the polar hydroxyl group, derivatization is a common strategy in GC-MS analysis of hydroxy fatty acids and related compounds. nih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, is a widely used approach. This process reduces the polarity of the analyte, leading to sharper chromatographic peaks and improved sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that are not sufficiently volatile for GC or are thermally labile, LC-MS/MS is the method of choice. nih.gov This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer.
Principle and Application: LC separates analytes based on their partitioning between a mobile liquid phase and a solid stationary phase. google.com Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for moderately polar compounds like this compound. Following separation, the eluent is directed to an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions that are then analyzed by a tandem mass spectrometer (MS/MS). nih.gov
Tandem Mass Spectrometry (MS/MS): The use of MS/MS, often with a triple quadrupole mass analyzer, significantly enhances selectivity and reduces chemical noise. nih.gov In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This high degree of specificity makes LC-MS/MS particularly powerful for analyzing trace levels of compounds in complex matrices like plasma or tissue homogenates. nih.govnih.gov
Table 1: Representative Chromatographic Conditions for the Analysis of Hydroxy-Esters
| Parameter | GC-MS (Hypothetical for this compound) | LC-MS/MS (Hypothetical for this compound) |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) nih.gov |
| Carrier Gas/Mobile Phase | Helium at 1.0 mL/min | Gradient of water and acetonitrile (B52724) with 0.1% formic acid nih.gov |
| Injector Temperature | 250 °C | N/A |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Column Temperature: 30 °C google.com |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Scan (for identification) or SIM (for quantification) | Multiple Reaction Monitoring (MRM) |
| Derivatization | Silylation (e.g., with BSTFA) | Generally not required |
Sample Preparation Strategies for Enhanced Sensitivity and Selectivity in Analytical Studies
The goal of sample preparation is to isolate the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. researchgate.net The choice of technique depends on the nature of the sample matrix and the physicochemical properties of this compound.
Liquid-Liquid Extraction (LLE): LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, an organic solvent like hexane (B92381) or ethyl acetate (B1210297) could be used to extract the compound from an aqueous matrix. LLE is effective but can be labor-intensive and may consume large volumes of organic solvents. researchgate.net
Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase SPE cartridge (e.g., C18) could be used, where the compound would be adsorbed from the aqueous sample and then eluted with a solvent like methanol (B129727) or acetonitrile. SPE provides high recovery, good reproducibility, and significant sample concentration.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines salting-out extraction with dispersive SPE for cleanup. Initially developed for pesticide residue analysis in food, its application has expanded to other areas. This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by the addition of salts to induce phase separation. An aliquot of the organic phase is then cleaned up by adding a small amount of sorbent material to remove interfering matrix components. This method is fast and requires minimal solvent, making it an attractive option for high-throughput analysis.
Method Validation and Quality Assurance in Analytical Research
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net It is a critical component of quality assurance and ensures the reliability and reproducibility of analytical data. researchgate.net Key validation parameters include:
Linearity and Range: This establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing standards at several concentration levels, and the correlation coefficient (r²) should ideally be greater than 0.99. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed by analyzing spiked samples at different concentrations. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.gov Both intra-day (within a single day) and inter-day (over several days) precision are evaluated.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
Selectivity and Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In MS-based methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) must be evaluated to ensure that the measured concentration reflects the true concentration at the time of sampling. nih.gov
Table 2: Typical Method Validation Parameters for LC-MS/MS Analysis
| Validation Parameter | Acceptance Criteria (Representative) | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | nih.gov |
| Accuracy | 85-115% of nominal concentration (90-110% for non-L/LOQ) | nih.gov |
| Precision (CV/RSD) | ≤ 15% (≤ 20% at LOQ) | nih.gov |
| Recovery | Consistent, precise, and reproducible | researchgate.net |
| Stability | Analyte concentration within ±15% of initial | nih.gov |
Application of Novel Sensor Technologies for Chemical Detection
While chromatographic methods are the gold standard for laboratory analysis, there is growing interest in the development of novel sensor technologies for rapid, on-site, or point-of-care detection of chemical compounds. nih.gov These sensors aim to provide real-time or near-real-time measurements without the need for extensive sample preparation.
Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) that occur when the target analyte interacts with a chemically modified electrode surface. eurekalert.org For a compound like this compound, an enzyme-based biosensor could potentially be developed, where an enzyme that specifically recognizes the ester or hydroxyl group is immobilized on the electrode. The enzymatic reaction would produce an electroactive species that can be detected.
Optical Sensors: Optical sensors rely on changes in optical properties, such as fluorescence, color, or surface plasmon resonance, upon interaction with the analyte. nih.gov For instance, a fluorescent probe that is quenched in the presence of the target compound could be designed. The change in fluorescence intensity would be proportional to the concentration of the analyte.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can detect trace amounts of molecules adsorbed on nanostructured metal surfaces. mdpi.com A SERS-based sensor could be developed by functionalizing silver or gold nanoparticles with a molecule that has an affinity for this compound, allowing for its sensitive and selective detection. mdpi.com
While the development of a sensor specific to this compound would require significant research, the principles demonstrated for the detection of other esters, alcohols, and volatile organic compounds provide a strong foundation for future innovations in this area. nih.govmdpi.com
Environmental and Biodegradation Research on 3 Hydroxy 2,2 Dimethylhexyl Butyrate Academic, Mechanistic Fate
Pathways of Environmental Fate and Abiotic Degradation
The primary abiotic degradation pathway for esters in the aquatic environment is hydrolysis. nih.govnih.govresearchgate.net This process involves the cleavage of the ester bond to yield the parent alcohol (3-hydroxy-2,2-dimethylhexanol) and carboxylic acid (butyric acid). The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. nih.govnih.gov
Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is reversible, and an excess of water is required to drive the equilibrium towards the products. nih.gov
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydrolysis is typically irreversible and proceeds to completion, forming the carboxylate salt and the alcohol. nih.govfda.gov
For esters with long alkyl chains, such as 3-Hydroxy-2,2-dimethylhexyl butyrate (B1204436), the rate of abiotic hydrolysis under neutral environmental pH is generally expected to be slow. Studies on other esters, like phthalates, have shown that abiotic degradation efficiency can be significantly lower at neutral pH compared to acidic or alkaline conditions. google.com
Photolysis, or degradation by sunlight, can be another abiotic degradation pathway for some organic compounds. However, for an aliphatic ester like 3-Hydroxy-2,2-dimethylhexyl butyrate, which lacks significant chromophores (light-absorbing groups), direct photolysis is not expected to be a major degradation route. Indirect photolysis, mediated by other light-absorbing substances in the environment, could potentially play a minor role.
Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the abiotic degradation rates of chemicals in the absence of experimental data. ut.eedoaj.org These models use the chemical structure to predict properties like half-life in various environmental compartments. For instance, models exist for predicting the atmospheric half-life of organic compounds based on their reaction with hydroxyl radicals. ut.eeqsardb.org
Table 1: Predicted Abiotic Degradation of this compound
| Degradation Pathway | Influencing Factors | Predicted Significance | General Products |
| Hydrolysis | pH, Temperature | Primary abiotic pathway, slow at neutral pH. nih.govnih.govgoogle.com | 3-Hydroxy-2,2-dimethylhexanol, Butyric acid |
| Photolysis | Sunlight, Chromophores | Low, due to lack of significant light-absorbing groups. | Not a major pathway |
This table is based on general principles of ester degradation due to the lack of specific experimental data for this compound.
Microbial Degradation Mechanisms and Enzymatic Pathways in Environmental Systems
The primary mechanism for the ultimate breakdown of this compound in the environment is expected to be microbial degradation. Esters are generally considered biodegradable, with the rate and extent of degradation influenced by their chemical structure. researchgate.net
The initial step in the microbial degradation of esters is typically the enzymatic hydrolysis of the ester bond by esterases, such as lipases and carboxylesterases, which are ubiquitous in microorganisms. nih.govnih.gov This reaction mirrors abiotic hydrolysis, yielding 3-hydroxy-2,2-dimethylhexanol and butyric acid.
The subsequent degradation of these two products would proceed via separate pathways:
Degradation of 3-Hydroxy-2,2-dimethylhexanol: This branched-chain alcohol would likely be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding carboxylic acid. The presence of gem-dimethyl groups on the second carbon presents significant steric hindrance, which may slow down the rate of microbial attack compared to linear alcohols. nih.gov The tertiary alcohol nature of the hydroxyl group at the 3-position also poses a challenge for enzymatic oxidation. While enzymes capable of acting on tertiary alcohols exist, they are less common than those for primary and secondary alcohols. nih.govresearchgate.net The further breakdown of the carbon skeleton would likely proceed through pathways such as beta-oxidation, although the branching may necessitate alternative oxidation mechanisms like alpha- or omega-oxidation. nih.govresearchgate.net
Degradation of Butyric Acid: Butyric acid is a short-chain fatty acid that is readily metabolized by a wide range of microorganisms. wikipedia.orgepa.gov It is typically activated to its coenzyme A (CoA) derivative, butyryl-CoA, and then enters the beta-oxidation pathway, where it is broken down into two molecules of acetyl-CoA. wikipedia.org Acetyl-CoA can then be completely mineralized to carbon dioxide and water through the tricarboxylic acid (TCA) cycle.
Table 2: Postulated Microbial Degradation Pathway for this compound
| Step | Reaction | Enzyme Class (Postulated) | Intermediate/Product |
| 1 | Ester Hydrolysis | Esterase (e.g., Lipase (B570770), Carboxylesterase) nih.govnih.gov | 3-Hydroxy-2,2-dimethylhexanol + Butyric acid |
| 2a | Oxidation of Alcohol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Branched carboxylic acid |
| 2b | Activation of Butyric Acid | Acyl-CoA Synthetase | Butyryl-CoA |
| 3a | Breakdown of Branched Chain | Beta-oxidation, Alpha-oxidation, Omega-oxidation nih.govresearchgate.net | Smaller organic acids |
| 3b | Beta-oxidation of Butyryl-CoA | Beta-oxidation enzymes | Acetyl-CoA |
| 4 | TCA Cycle | TCA cycle enzymes | CO2 + H2O |
This table represents a hypothetical pathway based on known metabolic routes for similar structures.
Transformation Products and Persistence Studies in Non-Biological Matrices
In non-biological matrices such as soil and sediment, the persistence of this compound will be determined by the interplay of abiotic degradation processes and its partitioning behavior.
The primary transformation products in these matrices from abiotic hydrolysis would be 3-hydroxy-2,2-dimethylhexanol and butyric acid. The persistence of the parent ester will be dependent on the rate of this hydrolysis, which as mentioned, is expected to be slow under neutral pH conditions.
The persistence of organic compounds in soil and sediment is also heavily influenced by their sorption to organic matter and clay particles. The hydrophobicity of a compound, often estimated by its octanol-water partition coefficient (log Kow), is a key factor. While specific data for this compound is not available, its structure as a C12 ester suggests it will have a moderate to high log Kow, indicating a tendency to sorb to soil and sediment. This sorption can reduce its bioavailability for microbial degradation and its mobility in the environment.
Studies on other esters, such as phthalates, have shown that their degradation rates in soil can be influenced by factors like soil organic matter content and pH. doaj.org Similar dependencies would be expected for this compound.
Theoretical Ecological Transport and Distribution Modeling (Excluding Ecotoxicity Profiles)
In the absence of empirical data, theoretical models such as fugacity-based multimedia environmental models are used to predict the environmental distribution of chemicals. These models use the physicochemical properties of a substance to estimate its partitioning between different environmental compartments like air, water, soil, and sediment.
For this compound, key inputs for such models would include its molecular weight, vapor pressure, water solubility, and octanol-water partition coefficient (log Kow). These properties can be estimated using QSAR models or software like the US EPA's EPI Suite™. nih.gov
Given its expected properties as a moderately hydrophobic C12 ester, ecological transport and distribution modeling would likely predict the following:
Air: Due to its relatively high molecular weight and expected low vapor pressure, long-range atmospheric transport is unlikely to be a significant pathway.
Water: In the aquatic environment, it would partition between the water column and suspended particulate matter. researchgate.net
Soil and Sediment: A significant fraction of the compound released into the environment is expected to partition to soil and sediment due to its hydrophobicity. researchgate.net Its mobility in soil would be limited by sorption to organic carbon.
These models provide a valuable screening-level assessment of the likely environmental fate and distribution of the compound, highlighting the compartments where it is most likely to accumulate.
Future Perspectives and Emerging Research Avenues for 3 Hydroxy 2,2 Dimethylhexyl Butyrate
Integration with Materials Science and Advanced Functional Materials Research
The unique structural characteristics of 3-hydroxy-2,2-dimethylhexyl butyrate (B1204436), featuring a hydroxyl group and significant branching, suggest its potential as a valuable component in the design of advanced functional materials. The presence of both a reactive hydroxyl group and a bulky, branched alkyl chain can be leveraged to create polymers and other materials with tailored properties.
Research into analogous long-chain and branched-chain esters and polyhydroxyalkanoates (PHAs) provides a strong basis for predicting the future applications of 3-hydroxy-2,2-dimethylhexyl butyrate in materials science. For instance, the incorporation of branched monomers into polyesters is known to influence their physical properties, such as crystallinity, thermal stability, and mechanical strength. mdpi.comresearchgate.net The 2,2-dimethylhexyl group in this compound would likely disrupt polymer chain packing, leading to materials with lower crystallinity and increased flexibility. mdpi.com
Furthermore, the hydroxyl group offers a reactive site for further chemical modification, enabling the creation of functionalized polymers. This could include grafting other polymer chains or attaching specific functional moieties to impart desired characteristics, such as enhanced biodegradability, altered surface properties, or compatibility with other materials. researchgate.netnih.gov The development of hydroxyl-terminated polybutadiene-based urethanes, for example, demonstrates how hydroxyl groups are utilized as cross-linking points to create robust polymer networks. researchgate.net
The field of biodegradable polymers and bioplastics is a particularly promising area for the application of this compound. As the demand for sustainable alternatives to conventional plastics grows, the development of novel biodegradable polyesters is of paramount importance. researchgate.netsciencedaily.com Research on poly(3-hydroxy-2-methylbutyrate)s, which are structurally similar to polymers that could be derived from this compound, has shown that methylation can lead to high-melting, thermally stable, and mechanically tough copolymers. nsf.gov This suggests that polymers incorporating the bulkier 2,2-dimethylhexyl group could exhibit unique and desirable material properties.
Table 1: Potential Influence of this compound on Polymer Properties (Hypothetical)
| Property | Expected Influence of this compound Moiety | Rationale |
| Crystallinity | Decrease | The bulky and branched 2,2-dimethylhexyl group would hinder ordered chain packing. mdpi.com |
| Flexibility | Increase | Reduced crystallinity generally leads to more flexible materials. |
| Thermal Stability | Potentially altered | Branching can affect thermal degradation pathways. nsf.gov |
| Biodegradability | Potentially enhanced | The ester linkage is susceptible to hydrolysis, and the overall structure may be more accessible to microbial degradation. researchgate.netzslubes.com |
| Solubility | Increased in organic solvents | The branched, non-polar alkyl chain would likely enhance solubility in non-polar media. researchgate.net |
Potential as a Precursor in Complex Molecule Synthesis
The structure of this compound makes it a versatile precursor for the synthesis of more complex molecules. The presence of two distinct functional groups—a hydroxyl group and an ester—provides multiple avenues for synthetic transformations. Esters are widely recognized as crucial intermediates in organic synthesis, capable of being converted into a variety of other functional groups. numberanalytics.com
The hydroxyl group can be a handle for a range of chemical reactions, including oxidation to a ketone, etherification, or further esterification. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or undergo transesterification. numberanalytics.com The ability to selectively manipulate these functional groups is key to its utility as a synthetic building block.
One potential application is in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The specific stereochemistry of the hydroxyl group, if controlled during synthesis, could be particularly valuable in the construction of chiral molecules. The synthesis of β-hydroxy esters is a well-established field, with numerous methods available to produce enantiomerically pure compounds that serve as key intermediates in the synthesis of bioactive molecules. rsc.orgmdpi.com
Moreover, the branched 2,2-dimethylhexyl moiety could be incorporated into target molecules to influence their physical and biological properties. For example, in medicinal chemistry, the introduction of bulky, lipophilic groups can affect a drug's potency, selectivity, and pharmacokinetic profile.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Hydroxyl Group | Oxidation | β-Keto esters |
| Etherification | Alkoxy esters | |
| Esterification | Diesters | |
| Ester Group | Hydrolysis | β-Hydroxy carboxylic acids numberanalytics.com |
| Reduction | 1,3-Diols numberanalytics.com | |
| Transesterification | Different alkyl esters | |
| Claisen Condensation | β-Keto esters numberanalytics.com |
Development of Novel Methodologies for its Academic Study
The complex, branched structure of this compound presents an interesting case for the development and application of advanced analytical methodologies. The characterization of such molecules requires a combination of spectroscopic and chromatographic techniques to fully elucidate their structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for the structural analysis of this compound. numberanalytics.commdpi.com Both ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms and for providing information about the stereochemistry at the hydroxyl-bearing carbon. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be invaluable in unambiguously assigning all the signals, especially in the crowded regions of the spectrum that can arise from the complex branching.
Mass spectrometry (MS) would be another critical technique for the characterization of this compound. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental composition. Different ionization techniques, such as electrospray ionization (ESI) and chemical ionization (CI), could be employed to study the fragmentation patterns, which would provide further structural information.
Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), would be necessary to assess the purity of synthesized this compound and to separate it from any isomers or byproducts. researchgate.net The development of chiral chromatography methods would be particularly important for the separation and analysis of different stereoisomers of this compound.
The study of polymers derived from this compound would necessitate techniques like gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize their thermal properties. researchgate.netresearchgate.net
Addressing Unexplored Mechanistic and Synthetic Challenges of Branched Hydroxylated Esters
The synthesis of sterically hindered and branched hydroxylated esters like this compound presents several mechanistic and synthetic challenges that are ripe for academic exploration. The steric bulk around the ester and hydroxyl functionalities can significantly impact reaction rates and equilibria.
One of the primary challenges is the efficient and selective synthesis of the target molecule. The esterification reaction to form this compound from the corresponding carboxylic acid and alcohol, or vice versa, can be slow and require harsh conditions due to steric hindrance. acs.org The development of novel catalysts and reaction conditions for the esterification of sterically demanding substrates is an active area of research. numberanalytics.comnih.gov For instance, the Steglich esterification, which uses a carbodiimide (B86325) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for the synthesis of sterically hindered esters. nih.gov
Another significant challenge lies in controlling the stereochemistry at the C-3 position. The development of asymmetric syntheses to produce enantiomerically pure (R)- or (S)-3-hydroxy-2,2-dimethylhexyl butyrate would be a major focus. This could involve the use of chiral catalysts, enzymatic resolutions, or the use of chiral starting materials. The Reformatsky reaction, for example, is a classic method for synthesizing β-hydroxy esters, and modern variations of this reaction offer routes to control stereoselectivity. researchgate.netnih.gov
The mechanistic understanding of reactions involving branched hydroxylated esters is also an area for further investigation. For example, the interplay of steric and electronic effects on the reactivity of the hydroxyl and ester groups could be studied in detail through a combination of experimental kinetics and computational modeling. Understanding these fundamental principles would not only aid in the synthesis of this compound but also contribute to the broader field of organic synthesis.
Table 3: Key Synthetic Challenges and Potential Research Directions
| Challenge | Potential Research Direction |
| Steric Hindrance in Esterification | Development of new catalysts (e.g., organocatalysts, metal-based catalysts) for sterically demanding esterifications. acs.org Exploration of alternative synthetic routes that avoid direct esterification of hindered substrates. |
| Control of Stereochemistry | Asymmetric synthesis using chiral auxiliaries, catalysts, or reagents. rsc.orgmdpi.com Enzymatic kinetic resolution of racemic mixtures. |
| Selective Functionalization | Development of protecting group strategies to allow for selective reaction at either the hydroxyl or ester group. Exploration of orthogonal reaction conditions that favor one functional group over the other. |
| Mechanistic Understanding | Kinetic studies to quantify the effect of steric hindrance on reaction rates. Computational modeling (e.g., DFT calculations) to elucidate reaction pathways and transition states. |
Q & A
Q. How can this compound serve as a model compound for studying esterase enzyme kinetics?
- Methodological Answer :
- Kinetic assays : Monitor hydrolysis rates via pH-stat titration or UV-Vis spectroscopy (λ = 400 nm for p-nitrophenol release) .
- Inhibition studies : Use transition-state analogs (e.g., organophosphates) to characterize active-site mechanisms .
- Structural analysis : Co-crystallize the compound with esterases for X-ray diffraction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
